![molecular formula C21H21BrClN3O2S B2879872 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide CAS No. 422288-28-6](/img/no-structure.png)

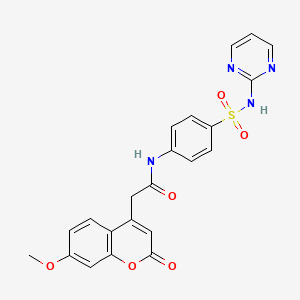

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrimidinone ring. It also has a bromo substituent on the 6-position, a sulfanylidene group on the 2-position, and a chlorophenylmethyl group attached via an amide linkage on the 3-position .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo and chloro substituents may increase the compound’s density and boiling point compared to a simple quinazolinone .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Studies

Quinazolinone derivatives have been synthesized through various chemical reactions, showing remarkable antibacterial and antifungal activities. For instance, sulfonamides bearing quinazolin-4(3H)ones have exhibited significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like C. albicans, A. niger, and A. clavatus (Patel et al., 2010). Similarly, other studies have developed novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones, further emphasizing their antimicrobial potency (Patel & Patel, 2010).

Synthesis Methodologies

Research has been dedicated to improving the synthesis methods of quinazolinone derivatives. For example, microwave synthesis has been applied to create new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing a rapid and efficient method to obtain compounds with significant biological activity (Raval et al., 2012).

Potential Antitumor Properties

The antitumor potential of quinazolinone derivatives has also been explored, with some compounds showing promise as cancer inhibitors. For instance, a study on the synthesis, crystal structure, and theoretical investigations of a specific sulfonamide compound evaluated its potential as a new cancer inhibitor through molecular docking studies (Kamaraj et al., 2021).

Antiviral Activities

Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antiviral activities against a range of viruses, including respiratory and biodefense viruses. This research showcases the versatility of quinazolinone derivatives in potentially addressing various viral infections (Selvam et al., 2007).

Anti-inflammatory and Analgesic Activities

Furthermore, quinazolinone derivatives have been studied for their anti-inflammatory and analgesic properties, providing insights into their potential therapeutic applications beyond antimicrobial and antitumor activities. Compounds have been designed and synthesized with the aim of identifying potent, non-ulcerogenic anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(3-chlorophenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "6-bromo-3-nitroquinazoline", "3-chlorobenzylamine", "hexanoyl chloride", "triethylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat the mixture to 80°C for 2 hours.", "b. Cool the mixture to room temperature and add 6-bromo-3-nitroquinazoline. Heat the mixture to 120°C for 4 hours.", "c. Cool the mixture to room temperature and pour it into ice-cold water. Collect the precipitate by filtration and wash it with water and diethyl ether.", "d. Dissolve the precipitate in methanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "e. Cool the mixture to room temperature and acidify it with hydrochloric acid. Collect the precipitate by filtration and wash it with water and diethyl ether. Dry the product in vacuum to obtain 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-4-nitro-2-sulfanylidene-1H-quinazoline in acetic acid and add sodium acetate. Heat the mixture to reflux for 2 hours.", "b. Cool the mixture to room temperature and collect the precipitate by filtration. Wash the product with water and diethyl ether. Dry the product in vacuum to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 3: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide'", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in dry DMF and add triethylamine. Stir the mixture for 10 minutes.", "b. Add hexanoyl chloride and stir the mixture for 2 hours.", "c. Add 3-chlorobenzylamine and stir the mixture for 4 hours.", "d. Pour the mixture into ice-cold water and collect the precipitate by filtration. Wash the product with water and diethyl ether. Dry the product in vacuum to obtain '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide'." ] } | |

Número CAS |

422288-28-6 |

Fórmula molecular |

C21H21BrClN3O2S |

Peso molecular |

494.83 |

Nombre IUPAC |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |

InChI |

InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29) |

Clave InChI |

VDHWECXYFBGFEO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)

![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)

![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)